molecular formula C₈H₁₄Cl₂N₄ B1142109 N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride CAS No. 202979-33-7

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride

Cat. No.: B1142109
CAS No.: 202979-33-7
M. Wt: 237.13
InChI Key:
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Description

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4.

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

While the specific mechanism of action for “N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride” is not available, guanidine, a similar compound, is a strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride typically involves the reaction of 4-(aminomethyl)aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated as the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted guanidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenylguanidine: A closely related compound with similar properties and applications.

  • N-(1-adamantyl)-N-(4-guanidinobenzyl)urea*: Another guanidine derivative with distinct structural features and biological activities .

Uniqueness

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEQUGRLWCPWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202979-33-7
Record name Guanidine, N-[4-(aminomethyl)phenyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202979-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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